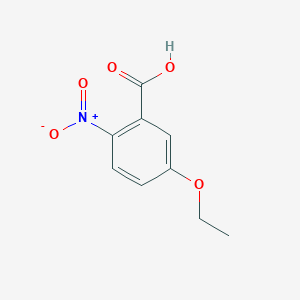
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the family of benzamides This compound is known for its unique structure which combines a cyclopropane ring, a tetrahydroisoquinoline moiety, and a trifluoromethoxy benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide typically involves a multi-step organic synthesis process The procedure generally starts with the preparation of the cyclopropanecarbonyl precursor, followed by its coupling with the tetrahydroisoquinoline derivative
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized by employing catalytic processes, high-yielding reaction pathways, and robust purification methods. The use of flow chemistry and continuous manufacturing techniques could enhance the scalability and efficiency of its production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions including:
Oxidation: The cyclopropane ring and tetrahydroisoquinoline moiety can be susceptible to oxidative processes.
Reduction: Specific functional groups within the molecule can be targeted by reducing agents.
Substitution: Aromatic substitution reactions can occur on the benzamide ring, especially at positions activated by the trifluoromethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, and Friedel-Crafts reagents. These reactions typically require controlled conditions such as specific pH levels, temperatures, and solvents to optimize yields and selectivities.
Major Products
The major products of these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor-binding studies and its interactions with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential activity as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Industry: Utilized in the design of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and tetrahydroisoquinoline moieties may facilitate binding to enzymes or receptors, while the trifluoromethoxybenzamide group can influence the compound's pharmacokinetic properties. This combination of structural features allows it to exert its biological effects through multiple pathways, potentially modulating enzymatic activity, receptor signaling, or gene expression.
Comparaison Avec Des Composés Similaires
Compared to other benzamide derivatives, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide stands out due to its unique structural motifs and the presence of a trifluoromethoxy group. Similar compounds include:
N-(4-(trifluoromethoxy)phenyl)benzamide: Lacks the cyclopropanecarbonyl and tetrahydroisoquinoline moieties, which may affect its biological activity.
N-(2-(cyclopropanecarbonyl)phenyl)benzamide: Misses the tetrahydroisoquinoline and trifluoromethoxybenzamide groups, leading to different chemical properties.
N-(2-(tetrahydroisoquinolin-7-yl)phenyl)benzamide: Does not possess the cyclopropanecarbonyl and trifluoromethoxybenzamide groups, altering its interaction with biological targets. The presence of these unique structural features in this compound contributes to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c22-21(23,24)29-18-7-4-14(5-8-18)19(27)25-17-6-3-13-9-10-26(12-16(13)11-17)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUDVIMCWDXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)



![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)

![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)
![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)
